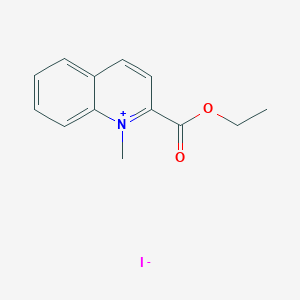
2-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-methyl-2H-quinoline-2-carboxylate is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The structure of ethyl 1-methyl-2H-quinoline-2-carboxylate consists of a quinoline ring system with an ethyl ester group at the 2-position and a methyl group at the 1-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-2H-quinoline-2-carboxylate can be achieved through various methods. One common method involves the Friedländer reaction, where 2-aminobenzaldehyde reacts with ethyl acetoacetate in the presence of a base such as sodium ethoxide under reflux conditions . Another method involves the Pfitzinger reaction, which entails the condensation of isatin with ethyl acetoacetate in an alkaline medium .
Industrial Production Methods
Industrial production of ethyl 1-methyl-2H-quinoline-2-carboxylate typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-methyl-2H-quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under various conditions.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethyl 1-methyl-2H-quinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 1-methyl-2H-quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Ethyl 1-methyl-2H-quinoline-2-carboxylate can be compared with other quinoline derivatives such as:
Quinoline-2-carboxylic acid: Lacks the ethyl ester group, making it less lipophilic.
1-Methylquinoline: Lacks the carboxylate group, affecting its reactivity and biological activity.
Ethyl quinoline-2-carboxylate: Lacks the methyl group at the 1-position, influencing its steric properties and interactions.
The uniqueness of ethyl 1-methyl-2H-quinoline-2-carboxylate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Propiedades
Número CAS |
56153-31-2 |
|---|---|
Fórmula molecular |
C13H14INO2 |
Peso molecular |
343.16 g/mol |
Nombre IUPAC |
ethyl 1-methylquinolin-1-ium-2-carboxylate;iodide |
InChI |
InChI=1S/C13H14NO2.HI/c1-3-16-13(15)12-9-8-10-6-4-5-7-11(10)14(12)2;/h4-9H,3H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
OPLSIDOMSVENIK-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C1=[N+](C2=CC=CC=C2C=C1)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















